![molecular formula C9H12N2O3 B1279002 2-Amino-4,5-dimethoxybenzamide CAS No. 5004-88-6](/img/structure/B1279002.png)
2-Amino-4,5-dimethoxybenzamide
Overview
Description
2-Amino-4,5-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. The compound features an amide functional group attached to a benzene ring that is further substituted with amino and methoxy groups at the 2 and 4,5 positions, respectively. This structure is related to those studied in the provided papers, where similar benzamide compounds have been synthesized and characterized for various applications, including as intermediates in organic synthesis, fluorescence derivatization reagents, and components in polyimides .
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, involves a series of reactions including chlorination, oxidation, and ammonolysis starting from 7-methylisatin. The synthesis process is optimized for reaction temperature and reagent ratios to achieve a high yield and purity . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, have been used to characterize the molecular structure of N-unsubstituted 2-aminobenzamides . These studies reveal the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor, which is likely to be a common feature in benzamide derivatives, including this compound.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzene ring. For instance, the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes enzymatic reduction in hypoxic cells, which is modulated by the electron-affinic nature of the nitro groups . The chemical behavior of this compound would similarly be affected by the electron-donating methoxy groups and the electron-withdrawing amide group, potentially impacting its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely depending on their specific substituents. For example, the synthesis of novel aromatic polyimides from related diamines demonstrates solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C . These properties are indicative of the robust nature of benzamide-based polymers, which could also extend to the properties of this compound, particularly in terms of its solubility and thermal behavior.
Scientific Research Applications
Photocaged Amino Acid for Protein Phosphorylation
Lemke et al. (2007) explored the use of a photocaged amino acid, closely related to 2-Amino-4,5-dimethoxybenzamide, in yeast. They used 4,5-dimethoxy-2-nitrobenzylserine (DMNB-Ser) to photoactivate phosphorylation of the Pho4 transcription factor, enabling the real-time monitoring of cellular processes involving serine residues, such as catalysis and ion transport (Lemke et al., 2007).
Sigma2-Receptor Ligands in Tumor Imaging
Rowland et al. (2006) synthesized compounds related to this compound, such as 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, for imaging solid tumors. These compounds showed promising results in identifying breast tumors in vivo, indicating their potential as PET radiotracers (Rowland et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4,5-dimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBNRZPIQCPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446409 | |
Record name | 2-amino-4,5-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5004-88-6 | |
Record name | 2-amino-4,5-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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